2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinomethanes . This compound is characterized by its unique structure, which includes a quinoline core, a cyclohexadienylidene moiety, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and diverse chemical reactivity.
Preparation Methods
The synthesis of 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene with a suitable amine and a quinoline derivative can yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like methanol or dichloromethane, and controlled temperatures to ensure the desired transformations . Major products formed from these reactions include various substituted quinoline derivatives and modified cyclohexadienylidene compounds .
Scientific Research Applications
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its anti-inflammatory effects could be due to the modulation of signaling pathways related to inflammation .
Comparison with Similar Compounds
When compared to other similar compounds, 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile stands out due to its unique structural features and diverse reactivity. Similar compounds include:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share the carbonitrile group but differ in their core structure and reactivity.
Indole derivatives: While indole derivatives also exhibit significant biological activities, their structure and synthetic routes differ from those of the quinoline-based compound.
Quinolone derivatives: These compounds have a similar quinoline core but may differ in their substituents and overall reactivity.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties .
Properties
Molecular Formula |
C22H19N3O2 |
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Molecular Weight |
357.4g/mol |
IUPAC Name |
2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-19-11-14(8-10-18(19)26)20-16-9-7-13-5-3-4-6-15(13)21(16)25-22(24)17(20)12-23/h3-6,8,10-11,26H,2,7,9H2,1H3,(H2,24,25) |
InChI Key |
SHFWXLJFNDXSPU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2=C3CCC4=CC=CC=C4C3=NC(=C2C#N)N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=C3CCC4=CC=CC=C4C3=NC(=C2C#N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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